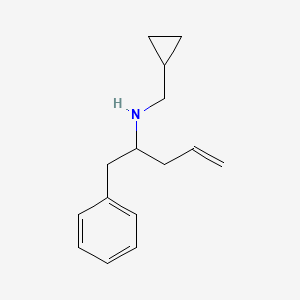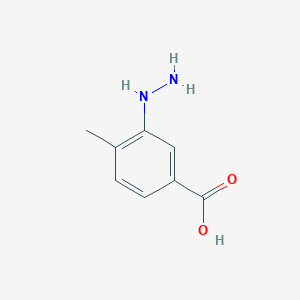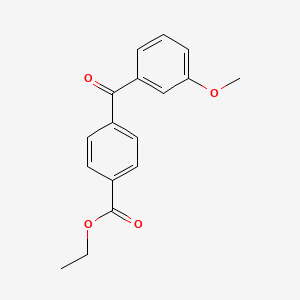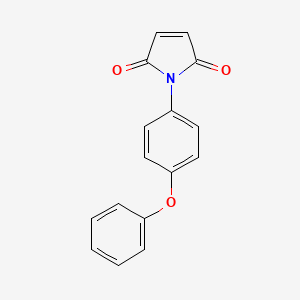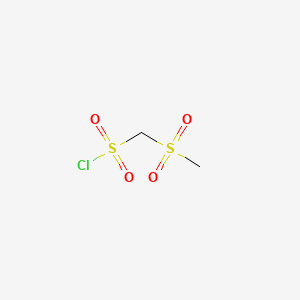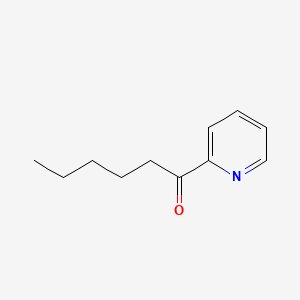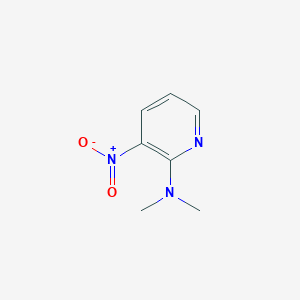
Ethyl 2-isothiocyanato-4-(methylthio)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-isothiocyanato-4-(methylthio)butanoate, also known as ethyl isothiocyanate (EIT), is a compound found in a wide variety of plants, including cabbage, Brussels sprouts, and horseradish. It is a volatile compound, meaning that it evaporates quickly, and it has a pungent, mustard-like odor. EIT is used in a variety of applications, including as a flavoring agent, a preservative, and an antimicrobial agent. It is also used in laboratory experiments to study the biochemical and physiological effects of the compound.
科学研究应用
EIT has been used in a variety of scientific research applications, including as a model compound for studying the biochemical and physiological effects of isothiocyanates. It has also been used in studies of plant defense mechanisms and as a model compound for studying the effects of oxidative stress. Additionally, EIT has been used in studies of the effects of plant-derived compounds on the immune system, as well as in studies of the effects of plant-derived compounds on cancer cells.
作用机制
EIT has been shown to act as an inhibitor of enzymes involved in the metabolism of certain compounds, including certain amino acids and fatty acids. Additionally, EIT has been shown to act as an antioxidant, meaning that it can scavenge free radicals and reduce oxidative damage. Furthermore, EIT has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
EIT has been shown to have a variety of biochemical and physiological effects. In animal studies, EIT has been shown to have anti-inflammatory effects, as well as to reduce the risk of certain types of cancer. Additionally, EIT has been shown to have anti-inflammatory, anti-microbial, and antioxidant effects in cell culture studies.
实验室实验的优点和局限性
The main advantage of using EIT in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, EIT has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of isothiocyanates. However, there are some limitations to using EIT in laboratory experiments. For example, EIT is volatile and has a pungent odor, which can make it difficult to use in certain experiments. Additionally, EIT is relatively toxic, and so it should be used with caution.
未来方向
There are a variety of potential future directions for research on EIT. One potential direction is to further study the biochemical and physiological effects of EIT in animal models. Additionally, further research could be done on the effects of EIT on bacterial and fungal growth, as well as on the effects of EIT on the immune system. Furthermore, further research could be done on the effects of EIT on cancer cells, as well as on the potential use of EIT as an antimicrobial agent. Finally, further research could be done on the potential use of EIT as a preservative and flavoring agent.
合成方法
EIT can be synthesized using a variety of methods, including the Fischer esterification reaction. This reaction involves the reaction of an acid and an alcohol to form an ester. In the case of EIT, the acid used is Ethyl 2-isothiocyanato-4-(methylthio)butanoate isothiocyanate and the alcohol is 4-mEthyl 2-isothiocyanato-4-(methylthio)butanoatethiobutanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and proceeds in an aqueous medium. The reaction is typically carried out at room temperature, and the product is isolated by distillation.
属性
IUPAC Name |
ethyl 2-isothiocyanato-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S2/c1-3-11-8(10)7(9-6-12)4-5-13-2/h7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIMADCJEIBHGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCSC)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60309889 |
Source


|
| Record name | Ethyl 2-isothiocyanato-4-(methylthio)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60309889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58511-07-2 |
Source


|
| Record name | NSC218421 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-isothiocyanato-4-(methylthio)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60309889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

